molecular formula C15H14Cl2F3NO B2746024 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride CAS No. 2309447-48-9

2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride

Cat. No. B2746024
CAS RN: 2309447-48-9
M. Wt: 352.18
InChI Key: TYQHXEYSFAELPJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors. For example, a related compound, 2-(4-Chlorophenyl)ethylamine, has a molecular weight of 155.62 g/mol and causes skin irritation, serious eye irritation, and may cause respiratory irritation . Another related compound, 4-(Trifluoromethoxy)phenol, has a density of 1.4±0.1 g/cm3, a boiling point of 187.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.3 mmHg at 25°C .

Scientific Research Applications

Environmental Science and Degradation Studies

Chlorinated and fluorinated compounds, including derivatives similar to 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine; hydrochloride, have been extensively studied for their environmental persistence and degradation pathways. For example, the study of hydrolysis rate constants for chlorinated methanes, ethanes, ethenes, and propanes in aqueous solutions provides valuable data on the environmental behavior of such compounds, highlighting the impact of chemical structure on hydrolysis rates and environmental lifetimes (Jeffers et al., 1989).

Medicinal Chemistry and Drug Design

The synthesis and characterization of chalcones bearing N-substituted ethanamine tails, as explored in medicinal chemistry research, indicate the potential for designing novel compounds with specific biological activities. This research can guide the development of derivatives of 2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine; hydrochloride for therapeutic purposes, such as antiamoebic activity, highlighting the versatility of chlorophenyl and trifluoromethoxy phenyl groups in drug design (Zaidi et al., 2015).

Photolysis and Photoaffinity Probes

The study on the photolysis of diazirines underscores the reactivity of trifluoromethyl groups under light exposure, which is relevant for the use of similar compounds in photoaffinity labeling for biological studies. This research demonstrates how trifluoromethyl and phenyl groups can be incorporated into probes for investigating molecular interactions (Platz et al., 1991).

Environmental Hormone Adsorption

Research on graphene oxide's effectiveness in adsorbing chlorophenol-based environmental hormones provides insights into the potential environmental applications of similar compounds. The study illustrates the importance of understanding compound interactions with adsorbents for the removal of toxic substances from water sources (Wei et al., 2019).

Safety and Hazards

The safety and hazards of a compound can be determined by its effects on the human body. For example, 2-(4-Chlorophenyl)ethylamine causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO.ClH/c16-12-5-1-10(2-6-12)9-14(20)11-3-7-13(8-4-11)21-15(17,18)19;/h1-8,14H,9,20H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQHXEYSFAELPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)OC(F)(F)F)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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